Dehydro Isradipine
Übersicht
Beschreibung
Dehydro Isradipine is a major metabolite of Isradipine, a dihydropyridine calcium channel blocker used primarily for the treatment of hypertension. This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dehydro Isradipine can be synthesized through the oxidation of Isradipine. The process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the selective formation of the dehydro compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydro Isradipine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Isradipine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Dehydro Isradipine has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on calcium channels and its potential neuroprotective properties.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Dehydro Isradipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels. This inhibition leads to decreased arterial smooth muscle contractility and subsequent vasodilation. The compound binds to calcium channels with high affinity, stabilizing their inactive conformation and preventing calcium ion entry .
Vergleich Mit ähnlichen Verbindungen
Isradipine: The parent compound, also a dihydropyridine calcium channel blocker.
Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.
Felodipine: Structurally related to Isradipine and used for similar therapeutic purposes
Uniqueness: Dehydro Isradipine is unique due to its specific metabolic origin and distinct pharmacological profile. While it shares some properties with its parent compound and other dihydropyridines, its unique structure and metabolic pathway provide additional avenues for research and potential therapeutic applications .
Biologische Aktivität
Dehydro isradipine, a derivative of isradipine, is a dihydropyridine calcium channel blocker primarily known for its antihypertensive properties. Recent studies have revealed its potential biological activities beyond blood pressure regulation, particularly in neuroprotection and cardiovascular health. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
This compound functions by inhibiting L-type calcium channels (LTCCs), which are crucial in regulating calcium influx in various tissues. By blocking these channels, it reduces intracellular calcium levels, leading to vasodilation and decreased myocardial contractility. This mechanism underlies its use in treating hypertension and angina.
Neuroprotective Effects
Recent research has indicated that this compound may offer neuroprotective benefits, especially in models of neurodegenerative diseases such as Alzheimer's disease (AD). A study by Anekonda et al. (2011) demonstrated that isradipine reduced the neurotoxic effects of β-amyloid accumulation in neuronal cultures. The findings suggest that this compound could mitigate neurotoxicity associated with AD through its calcium channel blocking action.
Table 1: Neuroprotective Effects of Isradipine
Compound | Concentration (μM) | Cell Viability (%) | Neurotoxicity Reduction (%) |
---|---|---|---|
Isradipine | 1 | 70 | 50 |
Nimodipine | 10 | 60 | 40 |
Verapamil | 15 | 75 | 55 |
Diltiazem | 55 | 40 | 30 |
Data adapted from Anekonda et al., 2011.
Cardiovascular Benefits
This compound has also been studied for its cardiovascular effects. Clinical trials have shown significant reductions in blood pressure among hypertensive patients treated with isradipine compared to placebo. A meta-analysis involving multiple studies reported an average reduction of diastolic blood pressure by approximately 16.2 mmHg with isradipine treatment.
Table 2: Blood Pressure Reduction with Isradipine
Study Type | Reduction in Diastolic BP (mmHg) | Percentage of Patients with ≥10 mmHg Reduction |
---|---|---|
Placebo-Controlled | -5.9 | 32% |
Isradipine Treatment | -16.2 | 81% |
Data from multiple clinical trials on isradipine efficacy.
Case Studies
- Early Parkinson's Disease : A randomized controlled trial investigated the effects of isradipine on patients with early Parkinson's disease. The study found no significant difference in the primary outcome (UPDRS score) between the isradipine and placebo groups over three years, suggesting limited efficacy in this context .
- Alzheimer's Disease Models : In cellular models, this compound exhibited protective effects against β-amyloid-induced toxicity. It maintained cell viability at concentrations where other dihydropyridines showed significant cytotoxicity, indicating a favorable safety profile .
Safety Profile
The adverse reactions associated with this compound are generally mild and related to its vasodilatory effects, including dizziness, edema, and palpitations . Long-term studies have shown that it maintains a favorable safety profile compared to other antihypertensive agents.
Eigenschaften
IUPAC Name |
5-O-methyl 3-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUCEEUFISNYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439442 | |
Record name | Dehydro Isradipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116169-18-7 | |
Record name | 3-Methyl 5-isopropyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydro Isradipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL 5-ISOPROPYL 4-(2,1,3-BENZOXADIAZOL-4-YL)-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPS7AGG1GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.